![molecular formula C21H21N3O2S B2477406 3-amino-N-mésityl-5-oxo-5,6,7,8-tétrahydrothiéno[2,3-b]quinoléine-2-carboxamide](/img/structure/B2477406.png)
3-amino-N-mésityl-5-oxo-5,6,7,8-tétrahydrothiéno[2,3-b]quinoléine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés Anticancéreuses
Le composé présente une activité anticancéreuse prometteuse. Des chercheurs ont étudié ses effets sur les lignées cellulaires du cancer de l'ovaire, telles que SK-OV-3 et OVCAR-3. Notamment, il réduit le pourcentage de cellules souches cancéreuses (CSC) par rapport aux cellules non traitées, ce qui pourrait être crucial pour inhiber la croissance tumorale .
Propriétés Fluorescentes
Un autre aspect intéressant est sa fluorescence. Un dérivé, 3-amino-5,6,7,8-tétrahydrothiéno[2,3-b]quinoléine-2-carbonitrile, a été étudié pour ses propriétés fluorescentes. De telles molécules peuvent trouver des applications en imagerie, en diagnostic et dans les systèmes de délivrance de médicaments .
Neuroprotection et Différenciation
La structure du composé suggère des effets neuroprotecteurs potentiels. Des chercheurs ont étudié son impact sur les cellules PC12, où il induit la différenciation. Cette propriété pourrait être pertinente pour la recherche sur les maladies neurodégénératives .
Modulation des Glycosphingolipides
Les glycosphingolipides (GSL) jouent un rôle essentiel dans la signalisation cellulaire et l'intégrité des membranes. L'impact du composé sur l'expression des GSL a été étudié, en particulier dans les lignées cellulaires tumorales ovariennes. Comprendre ses effets sur les GSL peut fournir des informations sur la progression du cancer et la thérapie .
Métabolomique
Les changements métabolomiques induits par le composé ont été explorés. Ces études aident à découvrir ses mécanismes d'action et les voies métaboliques potentielles affectées par le composé .
Autres Applications Potentielles
Bien que les domaines mentionnés ci-dessus mettent en évidence les principaux domaines d'intérêt, des recherches supplémentaires sont nécessaires. Les chercheurs pourraient explorer ses effets sur d'autres types de cancer, les maladies neurodégénératives et les troubles métaboliques. De plus, ses propriétés chimiques pourraient inspirer de nouvelles stratégies de conception de médicaments.
En résumé, ce composé est prometteur dans divers domaines scientifiques, de la recherche sur le cancer à la neurobiologie et au-delà. Ses propriétés multiformes en font un sujet intéressant pour des recherches continues et un développement thérapeutique potentiel.
Odak, Z., Marijan, S., Radan, M., Pilkington, L. I., Čikeš Botić, M., Barker, D., Reynisson, J., Leung, E., & Čikeš Čulić, V. (2024). Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences, 25(13), 6954. DOI: 10.3390/ijms25136954
Asao, K., Sonoda, K., Kawaguchi, S., & Kawazoe, Y. (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Bioorganic & Medicinal Chemistry, 32, 117637. DOI: 10.1016/j.bmc.2024.117637
Mécanisme D'action
Target of Action
The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .
Mode of Action
The compound acts as a putative inhibitor of the PLC-γ enzyme . It interacts with the enzyme, specifically with the side chains of the amino acids His356, Glu341, Arg549, and Lys438 . This interaction results in hydrogen bonding with the ligand, and a lipophilic pocket is occupied by the phenyl moiety .
Biochemical Pathways
The inhibition of the PLC-γ enzyme affects the cell cycle and cell migration . The compound has been shown to arrest the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for certain cancer cell lines, such as the MDA-MB-231 breast cancer cell line, are severely affected by the administration of the compound .
Pharmacokinetics
The compound’s efficacy against a host of breast cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound has been shown to have anti-proliferative activity . It reduces the viability of tumor cells, with IC50 values in the low nanomolar range against a host of breast cancer cell lines . The compound also affects the morphology and cell migration of these cell lines .
Action Environment
The compound’s effectiveness against triple-negative breast cancer cells, which are difficult to treat in the clinic, suggests that it may be robust against various biological environments .
Propriétés
IUPAC Name |
3-amino-5-oxo-N-(2,4,6-trimethylphenyl)-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-10-7-11(2)18(12(3)8-10)24-20(26)19-17(22)14-9-13-15(23-21(14)27-19)5-4-6-16(13)25/h7-9H,4-6,22H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOSNNUKRBUZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)
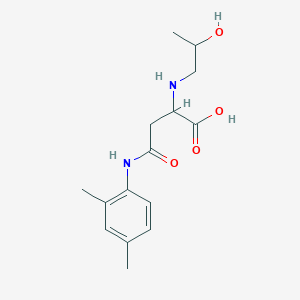

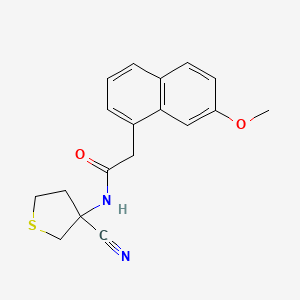
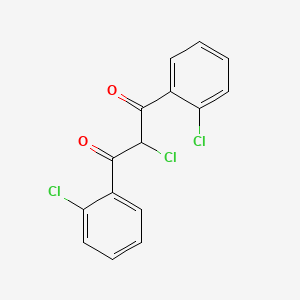
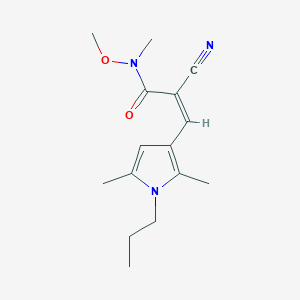
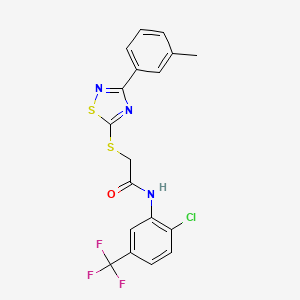
![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)
![1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole](/img/structure/B2477337.png)
![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)
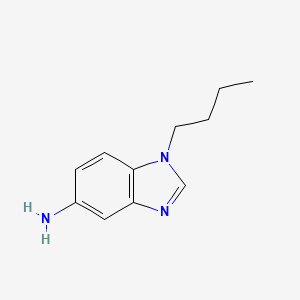
![2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2477342.png)


